molecular formula C19H25ClN2O2S2 B2710331 (2-(Ethylthio)phenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351659-30-7

(2-(Ethylthio)phenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2710331
CAS RN: 1351659-30-7
M. Wt: 412.99
InChI Key: HGBXIEIRBXDFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Ethylthio)phenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H25ClN2O2S2 and its molecular weight is 412.99. The purity is usually 95%.
BenchChem offers high-quality (2-(Ethylthio)phenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Ethylthio)phenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has demonstrated the synthesis of novel compounds involving complex reactions that lead to derivatives with antimicrobial activity. For instance, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have shown variable and modest activity against bacteria and fungi. This showcases the potential of such compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Selective Estrogen Receptor Modulators (SERMs)

  • Another application is in the field of selective estrogen receptor modulators (SERMs), where compounds such as raloxifene have been explored for their agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus. This research underpins the therapeutic potential of these compounds in treating diseases like osteoporosis and breast cancer (Palkowitz et al., 1997).

G Protein-Coupled Receptor Antagonists

  • The discovery of small molecule antagonists for G protein-coupled receptors (GPR) signifies another research avenue. Such compounds have shown subnanomolar potencies in functional assays, indicating their potential as therapeutic agents for diseases associated with GPR malfunction (Romero et al., 2012).

Inhibitors of Tubulin Polymerization

  • Compounds derived from tricyclic heterocycles have been identified as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative properties against cancer cell lines. This highlights their potential as novel cancer therapeutics (Prinz et al., 2017).

Novel Synthetic Routes

  • Research has also explored new synthetic routes and characterizations for compounds with potential pharmaceutical applications, indicating the ongoing development and interest in this chemical class for therapeutic uses (Shahana & Yardily, 2020).

Mechanism of Action

properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S2.ClH/c1-2-24-17-7-4-3-6-15(17)19(23)21-11-9-20(10-12-21)14-16(22)18-8-5-13-25-18;/h3-8,13,16,22H,2,9-12,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBXIEIRBXDFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)CC(C3=CC=CS3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Ethylthio)phenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

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